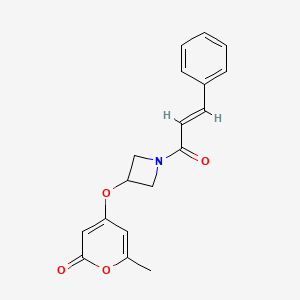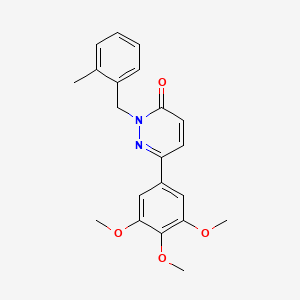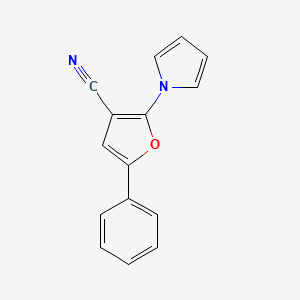
5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile is a heterocyclic compound that features a furan ring, a pyrrole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile typically involves the reaction of a furan derivative with a pyrrole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the furan derivative is coupled with a pyrrole derivative in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- 5-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole
Uniqueness
5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile is unique due to the presence of both furan and pyrrole rings in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different ring systems.
Properties
IUPAC Name |
5-phenyl-2-pyrrol-1-ylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-11-13-10-14(12-6-2-1-3-7-12)18-15(13)17-8-4-5-9-17/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRZFQAQKZPEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2394708.png)
![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2394710.png)
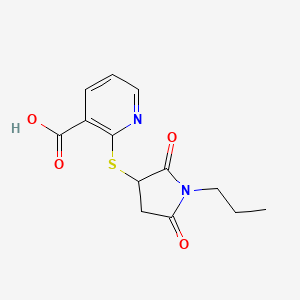

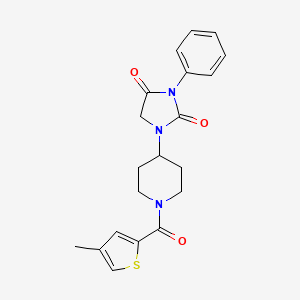
![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2394715.png)
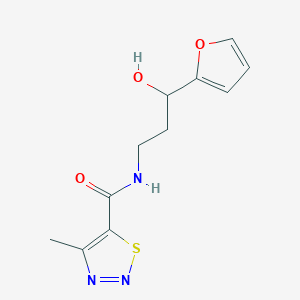
![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)
![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)
![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)

